YM-543

描述

属性

CAS 编号 |

918802-70-7 |

|---|---|

分子式 |

C28H37NO7 |

分子量 |

499.6 g/mol |

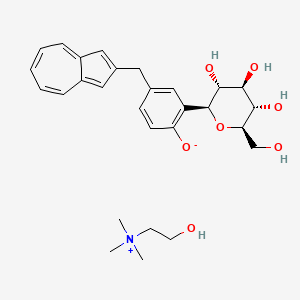

IUPAC 名称 |

4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C23H24O6.C5H14NO/c24-12-19-20(26)21(27)22(28)23(29-19)17-11-13(6-7-18(17)25)8-14-9-15-4-2-1-3-5-16(15)10-14;1-6(2,3)4-5-7/h1-7,9-11,19-28H,8,12H2;7H,4-5H2,1-3H3/q;+1/p-1/t19-,20-,21+,22-,23+;/m1./s1 |

InChI 键 |

UKOOBSDARBTSHN-NGOMLPPMSA-M |

SMILES |

C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])C4C(C(C(C(O4)CO)O)O)O |

手性 SMILES |

C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

规范 SMILES |

C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])C4C(C(C(C(O4)CO)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ASP-543, ASP543, ASP 543 |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of PF-543: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-543 is a potent and highly selective small molecule inhibitor of sphingosine kinase 1 (SphK1), a critical enzyme in the sphingolipid metabolic pathway.[1][2] SphK1 catalyzes the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1] The balance between intracellular levels of sphingosine and S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate, with an increase in the S1P/sphingosine ratio promoting cell proliferation, survival, and migration, while a decrease favors apoptosis. Dysregulation of SphK1 activity is implicated in numerous pathological conditions, including cancer, fibrosis, and inflammatory diseases, making it a compelling target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the mechanism of action of PF-543, detailing its inhibitory kinetics, effects on cellular signaling, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Competitive Inhibition of SphK1

PF-543 functions as a reversible and sphingosine-competitive inhibitor of SphK1.[2] This means that PF-543 directly competes with the enzyme's natural substrate, sphingosine, for binding to the active site. By occupying the active site, PF-543 prevents the phosphorylation of sphingosine to S1P, thereby decreasing the intracellular pool of this pro-survival lipid.[2] This targeted inhibition leads to a concurrent elevation of intracellular sphingosine levels, tipping the sphingolipid rheostat towards a pro-apoptotic state.

The inhibitory activity of PF-543 is characterized by its high potency and remarkable selectivity for SphK1 over its isoform, SphK2, and a wide range of other protein and lipid kinases.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the inhibitory efficacy and selectivity of PF-543.

| Parameter | Value | Species/System | Reference |

| IC50 (SphK1) | 2.0 nM | Recombinant Human | [2] |

| Ki (SphK1) | 3.6 nM | Recombinant Human | [2] |

| Selectivity | >100-fold vs. SphK2 | - | [2] |

| IC50 (S1P formation in 1483 cells) | 1.0 nM | Human Head and Neck Squamous Carcinoma Cells | [2] |

| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 Cells | [2] |

| IC50 (S1P formation in whole blood) | 26.7 nM | Human | [2] |

Modulation of Signaling Pathways

The primary consequence of SphK1 inhibition by PF-543 is the alteration of the intracellular sphingosine-to-S1P ratio. This fundamental change directly impacts several downstream signaling pathways that govern cell survival, proliferation, and death.

The SPHK1/S1P/S1PR1 Axis and STAT3 Signaling

One of the well-documented pathways affected by PF-543 is the SPHK1/S1P/S1P receptor 1 (S1PR1) signaling axis. S1P can be secreted from the cell and act in an autocrine or paracrine manner by binding to a family of G protein-coupled receptors, including S1PR1. Activation of S1PR1 can lead to the downstream activation of the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes the expression of genes involved in cell survival and proliferation. By reducing the available S1P, PF-543 attenuates the activation of this pathway, leading to decreased STAT3 phosphorylation and subsequent changes in gene expression that can favor apoptosis.[1][3]

Caption: PF-543 inhibits SphK1, reducing S1P and downstream STAT3 activation.

Induction of Apoptosis and Autophagy

By increasing the intracellular concentration of sphingosine and decreasing S1P, PF-543 promotes programmed cell death. Sphingosine and its metabolite, ceramide, are known to have pro-apoptotic functions. The altered sphingolipid balance can lead to the activation of the mitochondrial apoptosis pathway. Furthermore, studies have shown that PF-543 can induce autophagy, a cellular process of self-digestion. The interplay between PF-543-induced apoptosis and autophagy is complex and may be cell-type dependent.

Caption: PF-543 induces apoptosis and autophagy by altering the sphingolipid balance.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of PF-543.

Sphingosine Kinase 1 Inhibition Assay (Microfluidic Mobility Shift Assay)

This assay quantifies the enzymatic activity of SphK1 in the presence of an inhibitor.

-

Principle: This method separates the fluorescently labeled substrate (sphingosine) from the phosphorylated product (S1P) based on their different electrophoretic mobilities in a microfluidic chip. The extent of product formation reflects the enzyme's activity.

-

Materials:

-

Recombinant human SphK1

-

Fluorescently labeled sphingosine (e.g., NBD-sphingosine)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

PF-543 at various concentrations

-

Microfluidic chip-based electrophoresis system (e.g., Caliper Life Sciences EZ Reader)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, fluorescently labeled sphingosine, and ATP.

-

Add PF-543 at a range of concentrations to the reaction mixture.

-

Initiate the enzymatic reaction by adding recombinant SphK1.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Load the samples onto the microfluidic chip.

-

Apply an electric field to separate the substrate and product.

-

Detect the fluorescence of the separated substrate and product peaks.

-

Calculate the percent inhibition of SphK1 activity at each PF-543 concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Measurement of Intracellular Sphingosine and S1P Levels (LC-MS/MS)

This method provides accurate quantification of endogenous sphingolipid levels in cells.

-

Principle: Liquid chromatography (LC) separates the different lipid species in a cell extract, which are then ionized and detected by tandem mass spectrometry (MS/MS) based on their unique mass-to-charge ratios.

-

Materials:

-

Cell culture reagents

-

PF-543

-

Internal standards (e.g., C17-sphingosine, C17-S1P)

-

Solvents for lipid extraction (e.g., methanol, chloroform)

-

LC-MS/MS system

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of PF-543 for the desired time.

-

Harvest the cells and add internal standards.

-

Perform lipid extraction using a suitable method (e.g., Bligh-Dyer extraction).

-

Dry the lipid extract and reconstitute it in a solvent compatible with the LC-MS/MS system.

-

Inject the sample into the LC-MS/MS system.

-

Separate the sphingolipids using a suitable LC column and gradient.

-

Detect and quantify sphingosine and S1P using multiple reaction monitoring (MRM) mode.

-

Normalize the lipid levels to the internal standards and cell number or protein content.

-

Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[4][5][6]

-

Materials:

-

Cell culture reagents

-

PF-543

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with PF-543 for the desired duration.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry, exciting at the appropriate wavelengths for the chosen fluorophores.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify changes in the expression and phosphorylation status of proteins within a specific signaling pathway.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the target proteins.

-

Materials:

-

Cell culture reagents

-

PF-543

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-SphK1, anti-S1PR1, anti-STAT3, anti-phospho-STAT3)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture and treat cells with PF-543.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

PF-543 is a powerful research tool and a potential therapeutic agent that exerts its effects through the potent and selective inhibition of sphingosine kinase 1. Its mechanism of action, centered on the competitive inhibition of sphingosine phosphorylation, leads to a fundamental shift in the cellular sphingolipid balance. This, in turn, modulates critical signaling pathways, such as the SPHK1/S1P/S1PR1/STAT3 axis, and induces pro-apoptotic and autophagic responses. The experimental protocols detailed in this guide provide a framework for the continued investigation of PF-543 and the broader field of sphingolipid signaling in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

The Discovery and Synthesis of PF-543: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-543 is a highly potent and selective small molecule inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3][4] This pathway regulates a multitude of cellular processes, including proliferation, survival, and inflammation, making SPHK1 a compelling target for therapeutic intervention in various diseases, notably cancer and inflammatory disorders.[5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of PF-543, intended to serve as a comprehensive resource for researchers in the field.

Discovery and Mechanism of Action

PF-543 was identified as a potent, selective, reversible, and sphingosine-competitive inhibitor of SPHK1.[1][2][3][4] It exhibits remarkable potency with an IC50 of approximately 2 nM and a Ki of 3.6 nM for SPHK1.[1][2][3][4] A key feature of PF-543 is its high selectivity, showing over 100-fold greater inhibition of SPHK1 compared to the SPHK2 isoform.[1][2][3][4]

The primary mechanism of action of PF-543 is the competitive inhibition of SPHK1, where it competes with the natural substrate, sphingosine, for binding to the enzyme's active site. This inhibition blocks the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a critical signaling molecule.[6] Consequently, treatment with PF-543 leads to a dose-dependent decrease in intracellular S1P levels and a corresponding increase in sphingosine levels.[2][6] This alteration of the S1P/sphingosine rheostat disrupts downstream signaling pathways, ultimately inducing cellular responses such as apoptosis, necrosis, and autophagy.[1][2][3][4]

Signaling Pathway of SPHK1 and Inhibition by PF-543

Caption: SPHK1 phosphorylates sphingosine to S1P, which then activates downstream signaling. PF-543 competitively inhibits SPHK1.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for PF-543 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of PF-543

| Parameter | Value | Target | Assay System | Reference |

| IC50 | 2.0 nM | Human SPHK1 | Cell-free assay | [3][4][6][7] |

| Ki | 3.6 nM | Human SPHK1 | Cell-free assay | [1][2][3][4][7] |

| Selectivity | >100-fold | SPHK1 vs SPHK2 | Cell-free assays | [1][2][3][4] |

| IC50 | 26.7 nM | S1P formation | Human whole blood | [1][2][3][4] |

| EC50 | 8.4 nM | Intracellular S1P depletion | 1483 cells | [2] |

Table 2: Cellular Effects of PF-543

| Effect | Cell Line | Concentration | Time | Reference |

| Abolished SK1 expression | PASM cells | 10-1000 nM | 24 hours | [1][2][4] |

| Induced caspase-3/7 activity | PASM cells | 0.1-10 µM | 24 hours | [1][2][4] |

| 10-fold decrease in S1P | 1483 cells | 200 nM | 1 hour | [2] |

| Proportional increase in sphingosine | 1483 cells | 200 nM | 1 hour | [2] |

Table 3: In Vivo Data for PF-543

| Animal Model | Dosing | Effect | Reference |

| Mice | 10 or 30 mg/kg (ip) | T1/2 of 1.2 h in blood | [4] |

| Mice | 10 mg/kg for 24 h | Decreased SK1 expression in pulmonary vessels | [4] |

Synthesis of PF-543

The synthesis of PF-543 involves a multi-step process. While a detailed, consolidated protocol is not publicly available, the general synthetic route can be inferred from the synthesis of its derivatives. The key steps likely involve the preparation of the core phenolic ether structure, followed by a reductive amination to introduce the chiral pyrrolidinemethanol headgroup.

Proposed Synthetic Pathway for PF-543

Caption: Proposed synthesis of PF-543 via sulfonylation, etherification, and reductive amination.

Detailed Experimental Protocols

SPHK1 Enzymatic Assay (Caliper Mobility-Shift Assay)

This assay is a high-throughput method for measuring SPHK1 activity by detecting the conversion of a fluorescently labeled sphingosine substrate to its phosphorylated product.

Materials:

-

Recombinant human SPHK1 enzyme

-

FITC-labeled sphingosine (substrate)

-

ATP

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT)[6]

-

PF-543 or other test compounds

-

384-well plates

-

Caliper LabChip EZ Reader or similar microfluidic mobility-shift detection system

Protocol:

-

Prepare a master mix containing assay buffer, FITC-sphingosine, and ATP.

-

Add PF-543 or test compounds to the wells of a 384-well plate.

-

Add the master mix to each well.

-

Initiate the reaction by adding recombinant SPHK1 enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Stop the reaction by adding a termination buffer containing EDTA.

-

Analyze the samples on the Caliper LabChip EZ Reader. The instrument separates the fluorescent substrate and product based on their different electrophoretic mobilities and quantifies the amount of each.

-

Calculate the percent inhibition based on the conversion in the presence of the inhibitor compared to a vehicle control.

Measurement of Intracellular S1P and Sphingosine by LC-MS/MS

This method allows for the precise quantification of endogenous sphingolipid levels in cells treated with PF-543.

Materials:

-

Cell culture reagents

-

PF-543

-

Internal standards (e.g., C17-S1P and C17-sphingosine)

-

Solvents for extraction (e.g., methanol, chloroform, HCl)

-

LC-MS/MS system (e.g., AB Sciex QTRAP 3200 with a Shiseido Nanospace SI-2 HPLC system)[8]

Protocol:

-

Culture cells to the desired confluency and treat with PF-543 or vehicle for the desired time.

-

Harvest the cells and wash with PBS.

-

Lyse the cells and add the internal standards.

-

Perform a liquid-liquid extraction to separate the lipids. A common method involves the addition of methanol and chloroform, followed by acidification to ensure the extraction of S1P.[7][9]

-

Evaporate the organic phase and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

-

Inject the sample onto a reverse-phase HPLC column (e.g., Inertsil ODS-3) for separation of the sphingolipids.[8]

-

Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for S1P, sphingosine, and their internal standards are monitored for quantification.[8]

-

Quantify the endogenous sphingolipid levels by comparing their peak areas to those of the internal standards.

Human Whole Blood Assay for S1P Formation

This ex vivo assay measures the ability of PF-543 to inhibit S1P formation in a more physiologically relevant matrix.

Materials:

-

Fresh human whole blood

-

C17-sphingosine (exogenous substrate)

-

PF-543

-

Internal standard (e.g., C20-S1P)

-

Formic acid and acetonitrile for quenching and extraction

-

LC-MS/MS system

Protocol:

-

Pre-incubate fresh human whole blood with various concentrations of PF-543 or vehicle control for 30 minutes at 37°C.

-

Initiate the reaction by adding C17-sphingosine (e.g., 20 µM final concentration).

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Quench the reaction with formic acid and precipitate proteins with acetonitrile containing the internal standard.

-

Centrifuge to pellet the precipitated proteins and transfer the supernatant.

-

Dilute the supernatant and analyze the levels of C17-S1P by LC-MS/MS as described in the previous protocol.

-

Calculate the percent inhibition of S1P formation at each concentration of PF-543.

Conclusion

PF-543 is a valuable research tool for investigating the roles of SPHK1 in health and disease. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The experimental protocols outlined in this guide provide a framework for researchers to further explore the biological effects of PF-543 and to aid in the development of novel therapeutics targeting the sphingolipid signaling pathway. Further detailed optimization of the provided protocols may be necessary depending on the specific experimental setup and instrumentation.

References

- 1. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Technology [nanosyn.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

- 9. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

PF-543: A Technical Guide to a Potent and Selective Sphingosine Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-543 is a potent and highly selective, cell-permeable inhibitor of sphingosine kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway. By competitively inhibiting SphK1, PF-543 effectively blocks the conversion of sphingosine to the bioactive lipid sphingosine-1-phosphate (S1P), leading to a significant modulation of the cellular S1P/sphingosine ratio.[1] This targeted inhibition has made PF-543 an invaluable tool for investigating the physiological and pathological roles of the SphK1/S1P axis and a promising therapeutic candidate for various diseases, including cancer, fibrosis, and inflammatory disorders.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of PF-543, along with detailed experimental protocols and pathway diagrams.

Chemical Structure and Properties

PF-543 is a synthetic small molecule characterized by a hydroxymethylpyrrolidine core structure. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol[4] |

| CAS Number | 1415562-82-1 (free base)[5] |

| 1706522-79-3 (hydrochloride)[6][7] | |

| SMILES | CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4[4] |

| InChI Key | NPUXORBZRBIOMQ-RUZDIDTESA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₃₁NO₄S (free base)[5] |

| C₂₇H₃₂ClNO₄S (hydrochloride)[6][8] | |

| Molecular Weight | 465.60 g/mol (free base)[4] |

| 502.07 g/mol (hydrochloride)[6] | |

| Appearance | Off-white solid |

| Solubility | DMSO: ≥23.3 mg/mL[1], Ethanol: ≥51 mg/mL (with gentle warming)[1], Water: Insoluble[1] |

Pharmacological Properties

PF-543 is a highly potent and selective inhibitor of SphK1. Its mechanism of action is reversible and competitive with respect to the substrate, sphingosine, and not competitive with ATP.[1][9]

Table 3: Pharmacological Data

| Parameter | Value | Species/System |

| IC₅₀ (SphK1) | 2.0 nM[6][10] | Cell-free assay |

| Kᵢ (SphK1) | 3.6 nM[6][10] | Cell-free assay |

| Selectivity | >100-fold selective for SphK1 over SphK2[6][10] | |

| EC₅₀ (S1P formation) | 8.4 nM[7][10] | 1483 cells |

| 26.7 nM[7][10] | Human whole blood | |

| Binding Affinity (KᏧ) | 5 nM | |

| Reversibility (kₒբբ t₁/₂) | 8.5 min |

Signaling Pathway

PF-543 exerts its biological effects by inhibiting SphK1, the enzyme responsible for phosphorylating sphingosine to form S1P. S1P is a crucial signaling molecule that can act intracellularly or be secreted to activate a family of G protein-coupled receptors (S1PR₁₋₅), thereby regulating a multitude of cellular processes including cell growth, survival, migration, and inflammation. By blocking S1P production, PF-543 disrupts these signaling cascades.

References

- 1. apexbt.com [apexbt.com]

- 2. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PF-543 | C27H31NO4S | CID 66577038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the In Vitro Characterization of PF-543, a Potent Sphingosine Kinase 1 Inhibitor

Disclaimer: Initial searches for "YM-543" identified it as a selective SGLT2 inhibitor[1][2]. However, the core requirements of this technical guide, focusing on detailed in vitro characterization, quantitative data, and signaling pathways, are more closely aligned with the wealth of publicly available information for a similarly named compound, PF-543 , a potent and selective inhibitor of Sphingosine Kinase 1 (SphK1). It is plausible that the initial query may have intended to refer to PF-543. This guide will, therefore, focus on the in vitro characterization of PF-543.

This technical whitepaper provides a comprehensive overview of the in vitro characterization of PF-543, a highly potent and selective, sphingosine-competitive inhibitor of Sphingosine Kinase 1 (SphK1)[3][4]. This document is intended for researchers, scientists, and drug development professionals interested in the experimental details and key data related to the biochemical and cellular activity of PF-543.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for the in vitro activity of PF-543 from various studies.

Table 1: Biochemical Activity of PF-543 against Sphingosine Kinases

| Parameter | Value | Enzyme Source | Assay Conditions | Reference(s) |

| IC50 | 2.0 nM | Recombinant Human SphK1 | Cell-free enzymatic assay | [3][4] |

| Ki | 3.6 nM | Recombinant Human SphK1 | Cell-free enzymatic assay | [3][4] |

| Selectivity | >100-fold vs. SphK2 | Recombinant Human SphK1/SphK2 | --- | [3][4] |

| Binding Affinity (Kd) | 5 nM | Recombinant Human SphK1 | --- | [4] |

| Reversibility (koff t1/2) | 8.5 min | Recombinant Human SphK1 | --- | [4] |

Table 2: Cellular Activity of PF-543

| Parameter | Value | Cell Line | Assay Description | Reference(s) |

| IC50 (S1P formation) | 26.7 nM | Whole Blood | Inhibition of sphingosine 1-phosphate (S1P) formation | [3] |

| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells | Inhibition of C17-sphingosine phosphorylation | [3] |

| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 cells | Depletion of intracellular S1P levels | [3] |

| IC50 (GFP-SK1 inhibition) | 28 nM | HEK293 cells | Inhibition of GFP-tagged SphK1 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments in the in vitro characterization of PF-543.

Sphingosine Kinase 1 (SphK1) Inhibition Assay (Cell-Free)

This protocol outlines a common method to determine the inhibitory activity of compounds against recombinant SphK1.

a. Materials and Reagents:

-

Recombinant Human SphK1 enzyme

-

Sphingosine (substrate)

-

[γ-33P]ATP or [γ-32P]ATP (radiolabeled co-substrate)

-

PF-543 (or other test inhibitors) dissolved in DMSO

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

Lipid extraction solution (e.g., chloroform:methanol:HCl, 100:200:1 v/v/v)

-

Thin-layer chromatography (TLC) plates (e.g., silica gel 60 Å)

-

TLC developing solvent (e.g., butanol:acetic acid:water, 3:1:1 v/v/v)

-

Scintillation counter and scintillation fluid

b. Experimental Workflow:

Caption: Workflow for a cell-free SphK1 inhibition assay.

Cellular Sphingosine 1-Phosphate (S1P) Measurement

This protocol describes how to measure the effect of PF-543 on S1P levels within cells.

a. Materials and Reagents:

-

Cultured cells (e.g., 1483 head and neck carcinoma cells)

-

Cell culture medium and supplements

-

PF-543 dissolved in DMSO

-

Internal standard (e.g., C17-S1P)

-

Lipid extraction solvents (e.g., isopropanol, ethyl acetate, formic acid)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

b. Experimental Workflow:

Caption: Workflow for cellular S1P measurement.

Signaling Pathway

PF-543 exerts its effects by inhibiting SphK1, a critical enzyme in the sphingolipid signaling pathway. This pathway regulates a balance between pro-survival and pro-apoptotic signals.

Sphingosine Kinase 1 Signaling Pathway

SphK1 phosphorylates sphingosine to produce sphingosine 1-phosphate (S1P). S1P can then act intracellularly or be exported to activate cell surface G protein-coupled receptors (S1PRs), leading to the activation of downstream signaling cascades that promote cell survival, proliferation, and migration. By inhibiting SphK1, PF-543 blocks the production of S1P, thereby shifting the balance towards the accumulation of sphingosine and ceramide, which are generally pro-apoptotic.

References

The Precision Tool for Targeting Sphingosine Kinase 1: A Technical Guide to PF-543

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-543, a potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1). We delve into the critical aspects of its target identification and validation, offering detailed experimental protocols and quantitative data to support researchers in their exploration of SPHK1-mediated signaling pathways and the development of novel therapeutics.

Introduction to PF-543: A Potent SPHK1 Inhibitor

PF-543 is a small molecule inhibitor that has emerged as a critical tool for investigating the physiological and pathological roles of SPHK1.[1] Developed by Pfizer, it is recognized as one of the most potent and selective SPHK1 inhibitors available.[1][2] SPHK1 is a key enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in a myriad of cellular processes including cell growth, survival, migration, and inflammation.[2][3] Dysregulation of the SPHK1/S1P axis has been implicated in numerous diseases, including cancer, fibrosis, and inflammatory disorders, making SPHK1 a compelling therapeutic target.[1][2]

PF-543 acts as a reversible and sphingosine-competitive inhibitor of SPHK1, demonstrating high affinity for the enzyme.[4][5] Its remarkable selectivity for SPHK1 over its isoform, SPHK2, allows for precise dissection of the distinct functions of these two kinases.[4]

Quantitative Data: Potency, Selectivity, and Cellular Activity

The following tables summarize the key quantitative parameters of PF-543, highlighting its potency, selectivity, and effects on cellular sphingolipid levels.

Table 1: In Vitro Potency and Selectivity of PF-543

| Parameter | Value | Notes |

| IC50 (SPHK1) | 2.0 nM | Half-maximal inhibitory concentration against SPHK1 enzyme activity.[4][5] |

| Ki (SPHK1) | 3.6 nM | Inhibition constant, indicating high affinity for SPHK1.[4][5] |

| Selectivity | >100-fold | More than 100-fold greater selectivity for SPHK1 over SPHK2.[4] |

| Kd | 5 nM | Dissociation constant, reflecting the binding affinity to SPHK1. |

| Mechanism | Reversible, Sphingosine-competitive | Competes with the natural substrate, sphingosine, for binding to the enzyme.[4][5] |

Table 2: Cellular Activity of PF-543

| Parameter | Cell Line | Value | Notes |

| IC50 (C17-S1P formation) | 1483 cells | 1.0 nM | Inhibition of the formation of C17-sphingosine-1-phosphate.[4] |

| EC50 (intracellular S1P depletion) | 1483 cells | 8.4 nM | Effective concentration to reduce intracellular S1P levels by 50%.[4] |

| IC50 (S1P formation in whole blood) | Human | 26.7 nM | Demonstrates potency in a complex biological matrix.[4] |

| Effect on Sphingolipid Levels | 1483 cells | 10-fold decrease in S1P, proportional increase in sphingosine | Observed after 1-hour treatment with 200 nM PF-543.[4] |

Signaling Pathways and Mechanism of Action

PF-543 exerts its effects by directly inhibiting the catalytic activity of SPHK1, thereby modulating the balance between the pro-apoptotic sphingolipid, ceramide, and the pro-survival molecule, S1P. The diagrams below illustrate the central role of SPHK1 in sphingolipid metabolism and the mechanism of action of PF-543.

Caption: SPHK1 in Sphingolipid Metabolism and the Inhibitory Action of PF-543.

This next diagram illustrates a generalized workflow for the identification and validation of a specific enzyme inhibitor like PF-543.

Caption: A workflow for identifying and validating a target like SPHK1 for PF-543.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization and validation of PF-543.

Sphingosine Kinase 1 (SPHK1) Activity Assay (Radiometric)

This protocol is a standard method for measuring SPHK1 activity and the inhibitory potential of compounds like PF-543.

Materials:

-

Recombinant human SPHK1

-

Sphingosine (substrate)

-

[γ-³²P]ATP (radiolabeled co-substrate)

-

Assay buffer: 20 mM Tris-HCl (pH 7.4), 200 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.5% Triton X-100

-

PF-543 or other test compounds dissolved in DMSO

-

Stop solution: Chloroform/Methanol/HCl (100:200:1, v/v/v)

-

Phosphate-buffered saline (PBS)

-

Thin-layer chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent: Chloroform/Methanol/Acetic Acid/Water (60:30:8:3, v/v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare the reaction mixture in the assay buffer containing recombinant SPHK1 and sphingosine.

-

Add PF-543 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding [γ-³²P]ATP. The final reaction volume is typically 50 µL.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding 750 µL of the stop solution, followed by 250 µL of chloroform and 250 µL of PBS.

-

Vortex the mixture vigorously and centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the radiolabeled S1P product.

-

Spot the collected organic phase onto a TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front reaches approximately 1 cm from the top.

-

Air-dry the TLC plate and expose it to a phosphorimager screen or perform autoradiography.

-

Quantify the amount of radiolabeled S1P by densitometry or by scraping the corresponding spot and measuring radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the activity in the presence of PF-543 to the vehicle control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a drug to its target in a cellular environment.[6]

Materials:

-

Cells of interest (e.g., HEK293 cells overexpressing SPHK1)

-

PF-543

-

Cell culture medium

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Lysis buffer (e.g., RIPA buffer)

-

Apparatus for protein quantification (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against SPHK1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of PF-543 or vehicle (DMSO) for a specified time (e.g., 1 hour) in the cell culture medium.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant.

-

Determine the protein concentration of the soluble fraction.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-SPHK1 antibody.

-

Quantify the band intensities to determine the amount of soluble SPHK1 at each temperature.

-

Plot the amount of soluble SPHK1 as a function of temperature for each PF-543 concentration. An increase in the thermal stability of SPHK1 in the presence of PF-543 indicates target engagement.

Lipidomics Analysis by LC-MS/MS

This protocol outlines a general workflow for the analysis of sphingolipid levels in cells treated with PF-543.

Materials:

-

Cells treated with PF-543 or vehicle

-

Internal standards for sphingolipids (e.g., C17-sphingosine, C17-S1P)

-

Methanol

-

Chloroform

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Solvents for liquid chromatography (e.g., water with formic acid, acetonitrile with formic acid)

Procedure:

-

Culture and treat cells with PF-543 as required for the experiment.

-

Harvest the cells and perform a cell count to normalize the results.

-

Add the internal standards to the cell pellet.

-

Extract the lipids using a method such as the Bligh-Dyer or Folch extraction. This typically involves the addition of a mixture of chloroform and methanol to the cell pellet, followed by vortexing and phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

Inject the sample into the LC-MS/MS system.

-

Separate the different lipid species using a suitable liquid chromatography method (e.g., reverse-phase chromatography).

-

Detect and quantify the sphingolipids of interest (sphingosine, S1P, ceramides) using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Analyze the data by comparing the peak areas of the endogenous lipids to their corresponding internal standards.

-

Normalize the results to the cell number or protein content.

Conclusion

PF-543 stands as a cornerstone for the study of SPHK1 biology. Its high potency and selectivity, coupled with a well-defined mechanism of action, make it an invaluable tool for target validation and for probing the intricate roles of the SPHK1/S1P signaling axis in health and disease. The experimental protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize PF-543 in their scientific endeavors, ultimately contributing to the advancement of knowledge and the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of YM-543 in the Sphingolipid Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The sphingolipid signaling pathway is a complex network of bioactive lipids that plays a critical role in various cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of this pathway has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. This has led to significant interest in developing therapeutic agents that can modulate the activity of key enzymes and receptors within this pathway. While research into specific modulators is ongoing, this guide focuses on the available information regarding the role of YM-543 in this intricate network.

Unraveling the Function of this compound

Currently, there is a notable lack of publicly available scientific literature and data specifically identifying a compound designated "this compound" in the context of the sphingolipid signaling pathway. Searches across major scientific databases and research publications have not yielded information on a molecule with this identifier and its direct interaction with sphingolipid metabolism or signaling.

This absence of data prevents a detailed analysis of its mechanism of action, quantitative effects, and specific experimental protocols. It is possible that "this compound" may be an internal compound designation not yet disclosed in public forums, a misidentified name, or a compound that has not been pursued in clinical or extensive preclinical development.

The Sphingolipid Signaling Pathway: A General Overview

To provide context for where a potential modulator like this compound could act, a diagram of the central sphingolipid signaling pathway is presented below. This pathway governs the balance between pro-survival and pro-apoptotic sphingolipids.

The Cellular Dynamics of PF-543: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-543 is a highly potent and selective, reversible, and sphingosine-competitive inhibitor of sphingosine kinase 1 (SphK1).[1][2] SphK1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes, including cell growth, survival, migration, and inflammation.[3][4] Dysregulation of the SphK1/S1P signaling axis has been implicated in various diseases, including cancer, inflammatory disorders, and fibrosis, making SphK1 an attractive therapeutic target.[3][5] This technical guide provides a comprehensive overview of the cellular uptake and distribution of PF-543, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PF-543

| Parameter | Value | Cell/System | Notes |

| IC₅₀ (SphK1) | 2.0 nM | Cell-free assay | [1] |

| Kᵢ (SphK1) | 3.6 nM | Cell-free assay | Competitive inhibitor with respect to sphingosine.[1][6] |

| Kₑ (SphK1) | 5 nM | Cell-free assay | High-affinity binding.[1] |

| IC₅₀ (SphK2) | 356 nM | Cell-free assay | Over 100-fold selectivity for SphK1 over SphK2.[6] |

| IC₅₀ (S1P Formation) | 1.0 nM | 1483 cells (C₁₇-S1P formation) | [2] |

| EC₅₀ (S1P Depletion) | 8.4 nM | 1483 cells (intracellular S1P) | [2][6] |

| IC₅₀ (S1P Formation) | 26.7 nM | Human whole blood | [2][6] |

Table 2: Cellular Effects of PF-543

| Effect | Cell Line | Concentration | Time | Outcome |

| S1P Level | 1483 | 200 nM | 1 hour | 10-fold decrease in endogenous S1P.[1][2] |

| Sphingosine Level | 1483 | 200 nM | 1 hour | Proportional increase.[1][2] |

| SK1 Expression | PASM cells | 10-1000 nM | 24 hours | Abolished SK1 expression at nM concentrations.[2] |

| Caspase-3/7 Activity | PASM cells | 0.1-10 µM | 24 hours | Induced caspase-3/7 activity.[2] |

| Cell Viability | HCT-116 | 10 µM | 48 hours | Time and dose-dependent anti-survival effect.[7] |

| Cell Viability | Ca9-22 | 25 µM | Not specified | Survival rate diminished to 19.8%.[7] |

| Cell Viability | HSC-3 | 25 µM | Not specified | Survival rate diminished to 26.7%.[7] |

Table 3: In Vivo Pharmacokinetics of PF-543

| Parameter | Value | Species | Dosing |

| T₁/₂ | 1.2 hours | Mice | 10 mg/kg or 30 mg/kg (ip) |

| Initial Blood Concentration | ~100 µM | Mice | 10 mg/kg (ip) |

Cellular Uptake and Distribution

PF-543 is described as a cell-permeable hydroxyl methylpyrrolidine compound.[1] While specific transport mechanisms have not been fully elucidated, its chemical properties as a small molecule inhibitor suggest that it likely enters cells via passive diffusion across the plasma membrane.

Once inside the cell, PF-543 primarily acts in the cytosol, which is the main subcellular localization of its target, SphK1.[3] The crystal structure of SphK1 in complex with PF-543 reveals that the inhibitor binds to the sphingosine binding site in the C-terminal domain of the enzyme.[3] This binding is reversible, with a reported off-rate (k_off) half-life of 8.5 minutes.[1] By occupying the sphingosine-binding pocket, PF-543 competitively inhibits the phosphorylation of sphingosine to S1P.

Experimental Protocols

SphK1 Kinase Assay (Caliper Mobility-Shift Assay)

This assay is used to determine the in vitro inhibitory activity of PF-543 against SphK1.

Materials:

-

Recombinant human SphK1-His₆

-

FITC-labeled sphingosine (substrate)

-

ATP

-

PF-543

-

Assay buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT

-

384-well plates

-

Caliper LabChip 3000 instrument

Procedure:

-

Prepare a reaction mixture containing 3 nM SphK1–His₆, 1 µM FITC-sphingosine, and 20 µM ATP in the assay buffer.

-

Add PF-543 at various concentrations (final DMSO concentration of 2%).

-

Incubate the reaction mixture for 1 hour in a 384-well plate.

-

Quench the reaction by adding 20 µL of 30 mM EDTA and 0.15% Coating Reagent-3 in 100 mM HEPES.

-

Analyze the reaction mixture using the Caliper LabChip 3000 instrument to separate and quantify the phosphorylated FITC-S1P from the unreacted FITC-sphingosine substrate.

-

Calculate the percentage of inhibition based on the amount of FITC-S1P formed in the presence of PF-543 compared to a vehicle control.

Cellular S1P and Sphingosine Measurement

This protocol is used to assess the effect of PF-543 on the intracellular levels of S1P and sphingosine.

Materials:

-

Cell line of interest (e.g., 1483 head and neck carcinoma cells)

-

PF-543

-

Cell culture medium and supplements

-

Internal standards (e.g., C17-S1P and C17-sphingosine)

-

Lipid extraction solvents (e.g., methanol, chloroform, HCl)

-

LC-MS/MS system

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of PF-543 for a specified duration (e.g., 1 hour).

-

Harvest the cells and add internal standards.

-

Perform a lipid extraction using an appropriate solvent system.

-

Analyze the lipid extracts by LC-MS/MS to quantify the levels of endogenous S1P and sphingosine.

-

Normalize the lipid levels to the protein concentration of the cell lysate.

In Vivo Pharmacokinetic Study

This protocol outlines a method to determine the pharmacokinetic profile of PF-543 in an animal model.

Materials:

-

Animal model (e.g., C57BL/6J mice)

-

PF-543 formulated for injection

-

Blood collection supplies

-

LC-MS/MS system for drug quantification

Procedure:

-

Administer PF-543 to the mice via the desired route (e.g., intraperitoneal injection) at a specific dose (e.g., 10 mg/kg).

-

Collect blood samples at various time points post-administration.

-

Process the blood samples to extract PF-543.

-

Quantify the concentration of PF-543 in the blood samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as half-life (T₁/₂), maximum concentration (Cₘₐₓ), and time to maximum concentration (Tₘₐₓ).

Visualizations

Caption: The SphK1 signaling pathway and the inhibitory action of PF-543.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of YM-543

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-543, also known as ASP-543, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is a transporter protein predominantly expressed in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By selectively inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion. This mechanism of action makes this compound a promising therapeutic agent for the treatment of type 2 diabetes, as it lowers blood glucose levels independently of insulin secretion or action. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, based on preclinical studies.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the selective inhibition of SGLT2, which translates to a dose-dependent increase in urinary glucose excretion and a subsequent reduction in blood glucose levels.

In Vitro SGLT2 Inhibition

In vitro studies have demonstrated that this compound is a potent and highly selective inhibitor of both human and mouse SGLT2.[1][2]

| Parameter | Species | Value (nM) | Selectivity (vs. SGLT1) |

| IC50 | Human SGLT2 | Data not publicly available in detail, described as in the "nanomolar ranges"[1][2] | High (exact fold-selectivity not specified) |

| IC50 | Mouse SGLT2 | Data not publicly available in detail, described as in the "nanomolar ranges"[1][2] | High (exact fold-selectivity not specified) |

In Vivo Pharmacodynamic Effects in a Type 2 Diabetes Mouse Model

In vivo studies using KK/Ay mice, a model for type 2 diabetes, have shown that a single oral administration of this compound leads to significant, dose-dependent improvements in glycemic control.[1][2]

| Pharmacodynamic Effect | Dose Range | Key Findings |

| Reduced Blood Glucose Levels | Dose-dependent | Significant reduction in hyperglycemia.[1][2] |

| Improved Glucose Tolerance | Dose-dependent | Enhanced ability to clear a glucose load.[1][2] |

| Increased Urinary Glucose Excretion | Dose-dependent | Concomitant with the reduction in blood glucose.[1][2] |

| Duration of Action | Not specified | Effects were sustained for at least 12 hours after a single dose.[1][2] |

Long-term administration of this compound (once daily for 5 weeks) in KK/Ay mice also resulted in a significant and sustained reduction in hyperglycemia.[1][2] Furthermore, combination therapy with other anti-diabetic agents, such as rosiglitazone or metformin, showed additive effects in improving diabetic symptoms.[1][2] An important safety feature observed was that this compound did not induce hypoglycemia in normal mice at pharmacological doses.[1][2]

Pharmacokinetics of this compound

Pharmacokinetic studies in mice have characterized the absorption, distribution, metabolism, and excretion profile of this compound.

| Pharmacokinetic Parameter | Species | Route of Administration | Value |

| Time to Maximum Concentration (Tmax) | Mouse | Oral | Rapid absorption (exact time not specified) |

| Maximum Concentration (Cmax) | Mouse | Oral | Data not publicly available |

| Area Under the Curve (AUC) | Mouse | Oral | Data not publicly available |

| Elimination Half-life (t1/2) | Mouse | Oral | Relatively rapid elimination (exact time not specified) |

Signaling Pathways and Experimental Workflows

Mechanism of Action: SGLT2 Inhibition in the Kidney

The signaling pathway for this compound is a direct inhibition of the SGLT2 transporter in the renal proximal tubule. This disrupts the reabsorption of glucose from the glomerular filtrate.

Caption: Mechanism of this compound action on the SGLT2 transporter in the renal proximal tubule.

Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT)

The following diagram illustrates a typical workflow for an oral glucose tolerance test in a diabetic mouse model to evaluate the efficacy of this compound.

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT) in mice.

Experimental Protocols

In Vitro SGLT2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human and mouse SGLT2.

General Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells or other suitable host cells are stably transfected to express either human SGLT2 (hSGLT2) or mouse SGLT2 (mSGLT2).

-

Compound Preparation: A serial dilution of this compound is prepared in a suitable buffer.

-

Uptake Assay:

-

The transfected cells are seeded in microplates.

-

Cells are washed with a sodium-containing buffer to facilitate SGLT2-mediated transport.

-

The cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

A radiolabeled or fluorescent glucose analog (e.g., 14C-α-methyl-D-glucopyranoside or 2-NBDG) is added to initiate the uptake reaction.

-

After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

-

-

Detection:

-

For radiolabeled substrates, the cells are lysed, and the radioactivity is measured using a scintillation counter.

-

For fluorescent substrates, the fluorescence intensity is measured using a plate reader.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in KK/Ay Mice

Objective: To evaluate the effect of this compound on glucose tolerance in a type 2 diabetes animal model.

Protocol:

-

Animals: Male KK/Ay mice, a model of genetic type 2 diabetes, are used.

-

Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.

-

Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

-

Dosing: this compound or vehicle (e.g., 0.5% methylcellulose solution) is administered orally by gavage at various doses.

-

Glucose Challenge: At a specified time post-dosing (e.g., 30 or 60 minutes), a baseline blood sample is collected from the tail vein. Immediately after, a glucose solution (e.g., 2 g/kg body weight) is administered orally.

-

Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

-

Blood Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each animal. Statistical analysis (e.g., ANOVA) is used to compare the AUC values between the this compound-treated groups and the vehicle control group.

Urinary Glucose Excretion Study in KK/Ay Mice

Objective: To measure the effect of this compound on the amount of glucose excreted in the urine.

Protocol:

-

Animals: Male KK/Ay mice are used.

-

Housing: Mice are housed individually in metabolic cages that allow for the separate collection of urine and feces.

-

Dosing: this compound or vehicle is administered orally.

-

Urine Collection: Urine is collected over a specified period (e.g., 24 hours) following drug administration.

-

Sample Analysis: The total volume of urine is recorded. The glucose concentration in the urine is measured using a glucose oxidase method or a clinical chemistry analyzer.

-

Data Analysis: The total amount of glucose excreted in the urine over the collection period is calculated for each mouse. Statistical comparisons are made between the treatment groups and the control group.

Conclusion

This compound is a potent and selective SGLT2 inhibitor with demonstrated efficacy in preclinical models of type 2 diabetes. Its mechanism of action, which involves promoting urinary glucose excretion, leads to a significant reduction in blood glucose levels and improved glucose tolerance. The pharmacokinetic profile of this compound in mice is characterized by rapid oral absorption and relatively fast elimination. These findings support the potential of this compound as a therapeutic agent for the management of type 2 diabetes. Further clinical studies are necessary to establish its safety and efficacy in humans.

References

PF-543: A Technical Guide to its Selectivity for Sphingosine Kinase 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of PF-543 for sphingosine kinase 1 (SK1) over its isoenzyme, sphingosine kinase 2 (SK2). PF-543 is a potent, selective, and reversible sphingosine-competitive inhibitor of SK1.[1][2] Its high degree of selectivity makes it a valuable tool for investigating the specific roles of SK1 in various physiological and pathological processes.

Data Presentation: Quantitative Analysis of PF-543 Selectivity

The selectivity of PF-543 is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for SK1 compared to SK2. The following table summarizes the quantitative data from various studies.

| Parameter | Sphingosine Kinase 1 (SK1) | Sphingosine Kinase 2 (SK2) | Selectivity (SK2/SK1) | Reference |

| IC50 | 2.0 nM | 356 nM | >100-fold | [3][4][5] |

| Ki | 3.6 nM | - | >100-fold | [1][2][3] |

| Inhibition at 10 µM | - | 6.8% | - | [3] |

Note: A direct Ki value for SK2 is not consistently reported in the literature, with selectivity often expressed as a fold-difference in IC50 values or percentage of inhibition at a high concentration.

Experimental Protocols

The determination of PF-543's selectivity for SK1 over SK2 involves enzymatic assays that measure the rate of sphingosine phosphorylation. Below are detailed methodologies for two common types of assays used for this purpose.

Radiometric Kinase Assay

This is a traditional and highly sensitive method for quantifying kinase activity.

Objective: To determine the IC50 of PF-543 for SK1 and SK2 by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into sphingosine.

Materials:

-

Recombinant human SK1 and SK2

-

Sphingosine (substrate)

-

[γ-³²P]ATP

-

PF-543 (inhibitor)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 1 M HCl)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of PF-543 in the kinase reaction buffer.

-

In a reaction tube, add the kinase reaction buffer, recombinant SK1 or SK2, and the desired concentration of PF-543 or vehicle control.

-

Initiate the reaction by adding a mixture of sphingosine and [γ-³²P]ATP.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stop solution.

-

Separate the radiolabeled product (sphingosine-1-phosphate) from the unreacted [γ-³²P]ATP. This can be achieved by various methods, including thin-layer chromatography (TLC) or by extraction with an organic solvent like butanol.[6]

-

Quantify the amount of radioactivity in the product phase using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the PF-543 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Fluorescence-Based Kinase Assay

This method offers a non-radioactive alternative and is well-suited for high-throughput screening.

Objective: To determine the IC50 of PF-543 for SK1 and SK2 using a fluorescent sphingosine analog.

Materials:

-

Recombinant human SK1 and SK2

-

Fluorescent sphingosine analog (e.g., NBD-sphingosine)

-

ATP

-

PF-543

-

Kinase reaction buffer

-

Stop solution (e.g., EDTA)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of PF-543 in the kinase reaction buffer.

-

In a microplate well, add the kinase reaction buffer, recombinant SK1 or SK2, and the desired concentration of PF-543 or vehicle control.

-

Initiate the reaction by adding a mixture of the fluorescent sphingosine analog and ATP.

-

Incubate the plate at 37°C for a set time.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the phosphorylated product. The separation of the phosphorylated product from the substrate can be achieved through methods like microfluidic capillary electrophoresis mobility-shift assay or by differential extraction into an aqueous phase.[3]

-

Plot the fluorescence intensity (proportional to kinase activity) against the logarithm of the PF-543 concentration.

-

Calculate the IC50 value from the dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the generalized signaling pathways of SK1 and SK2.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fluorescence-based assay of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of BODIPY-PF-543 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on PF-543 and its Effect on Ceramide Levels

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed analysis of the sphingosine kinase 1 (SphK1) inhibitor, PF-543, and its influence on cellular ceramide levels. It includes quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental procedures. A particular focus is given to a dansylated derivative, DPF-543, which exhibits enhanced effects on ceramide synthesis.

Introduction to PF-543 and Sphingolipid Metabolism

PF-543 is a potent, non-lipid, selective inhibitor of sphingosine kinase 1 (SphK1), an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[1][2]. The balance between cellular levels of ceramide, sphingosine, and S1P is critical for regulating various cellular processes, including proliferation, apoptosis, and inflammation[3][4][5]. Ceramide, a central hub in sphingolipid metabolism, is generally considered a pro-apoptotic lipid, while S1P is pro-survival[3][4]. By inhibiting SphK1, PF-543 is expected to decrease S1P levels and increase sphingosine levels. This shift can, in turn, influence the synthesis and accumulation of ceramides.

Recent research has also explored chemical modifications of PF-543 to enhance its effects on ceramide metabolism for potential therapeutic applications, such as in cancer treatment[1][6]. One such modification is the dansylated derivative, DPF-543, which has been shown to have a more pronounced effect on de novo ceramide generation[1][6].

Quantitative Data on the Effects of PF-543 and DPF-543

The following tables summarize the quantitative findings from studies investigating the impact of PF-543 and its derivative, DPF-543, on sphingolipid levels and enzyme activities.

Table 1: Effect of PF-543 and DPF-543 on Endogenous Sphingoid Bases in LLC-PK1 Cells

| Treatment | Sphingosine (SPN) (pmol/mg protein) | Sphinganine (SPA) (pmol/mg protein) | 3-keto sphinganine (D2) |

| Control | ~13 | Not significantly detected | Not detected |

| PF-543 | ~75 (approx. 6-fold increase) | Not significantly increased | Not detected |

| DPF-543 | Not significantly increased | Significantly increased | Detected |

Data extracted from a study by Shamshiddinova et al. (2021)[1].

Table 2: Comparative Effects of PF-543 and DPF-543 on Ceramide Levels and Related Enzyme Activities

| Parameter | PF-543 Effect | DPF-543 Effect |

| Total Ceramide (Cer) Levels | Mild increase | Significant increase (at least two-fold for C22:0 and C24:1 species) |

| Sphingosine Kinase (SphK) Activity | Inhibits | Inhibits |

| Serine Palmitoyltransferase (SPT) Activity | No significant effect | Enhances |

| Acid Sphingomyelinase (aSMase) Activity | Mild activation | Moderate activation (1.5-fold higher than control) |

| Ceramide Synthase (CerS) Activity | No direct activation reported | Indirectly activated via increased sphinganine |

Data compiled from Shamshiddinova et al. (2021)[1][6].

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways affected by PF-543 and DPF-543.

Figure 1: Mechanism of action for PF-543 and DPF-543 on sphingolipid metabolism.

Experimental Protocols

This section details the methodologies used to obtain the quantitative data presented above.

4.1. Cell Culture and Treatment

-

Cell Line: LLC-PK1 cells (a porcine kidney epithelial cell line).

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: For experimental analysis, cells were treated with varying concentrations of PF-543 or DPF-543 (typically below 30.0 µM) for specified durations (e.g., 48 hours for cell viability assays)[1].

4.2. Lipid Extraction and Analysis

-

Objective: To quantify endogenous sphingolipid metabolites.

-

Protocol:

-

After treatment, cells were harvested and washed.

-

Lipids were extracted using a solvent system (e.g., methanol/chloroform).

-

The organic phase containing the lipids was separated, dried, and reconstituted.

-

Sphingolipid species were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[1][6].

-

4.3. Enzyme Activity Assays

-

Acid Sphingomyelinase (aSMase) Activity Assay:

-

Cell lysates were prepared from treated and control cells.

-

A fluorescent substrate for aSMase was added to the lysates.

-

The hydrolysis of the substrate, leading to the production of a fluorescent product (e.g., phosphocholine), was measured over time using a fluorometer. The rate of fluorescence increase is proportional to aSMase activity[1].

-

-

Sphingosine Kinase (SphK1) Inhibition Assay:

-

Recombinant human SphK1 was used.

-

The enzyme was incubated with its substrate (sphingosine) and ATP, in the presence or absence of inhibitors (PF-543 or DPF-543).

-

The production of S1P was quantified, often using methods that detect the remaining ATP or the generated ADP, or by direct measurement of S1P via LC-MS/MS[1].

-

4.4. Cell Viability Assay

-

Objective: To assess the cytotoxicity of PF-543 and DPF-543.

-

Protocol:

-

LLC-PK1 cells were seeded in 96-well plates.

-

Cells were treated with a range of concentrations of PF-543 or DPF-543.

-

After a 48-hour incubation, a cell viability reagent (e.g., MTT or PrestoBlue) was added.

-

The absorbance or fluorescence was measured, which correlates with the number of viable cells[1].

-

Experimental and logical Workflows

The following diagrams illustrate the workflows for the experimental protocols and the logical flow of inhibitor effects.

Figure 2: General experimental workflow for studying the effects of PF-543/DPF-543.

Figure 3: Logical flow of DPF-543's enhanced effect on ceramide accumulation.

Summary and Conclusion

PF-543 is a well-characterized inhibitor of SphK1 that effectively blocks the formation of S1P, leading to an accumulation of its substrate, sphingosine[1][2]. While this has implications for ceramide metabolism, the effects are more pronounced with the dansylated derivative, DPF-543. DPF-543 not only inhibits SphK1 but also enhances the de novo synthesis of ceramides by activating SPT and mildly activating aSMase[1][6]. This dual action leads to a significant accumulation of various ceramide species, which is associated with increased cytotoxicity in cancer cell lines[1].

The methodologies for assessing these effects rely heavily on mass spectrometry-based lipidomics for quantification and specific enzyme activity assays. The data indicates that structural modifications to SphK1 inhibitors can be a promising strategy for developing novel therapeutics that modulate the sphingolipid rheostat to favor the accumulation of pro-apoptotic ceramides. Further research into the in vivo efficacy and safety of compounds like DPF-543 is warranted.

References

- 1. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 4. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingolipid metabolism and its relationship with cardiovascular, renal and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-543: A Potent and Selective Tool for Interrogating Sphingosine Kinase 1 Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sphingosine kinase 1 (SK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to produce the signaling molecule sphingosine-1-phosphate (S1P). The SK1/S1P signaling axis is implicated in a myriad of physiological and pathological processes, including cell proliferation, survival, migration, inflammation, and angiogenesis. Consequently, SK1 has emerged as a promising therapeutic target for various diseases, including cancer, inflammatory disorders, and fibrosis. PF-543 is a highly potent, selective, and reversible inhibitor of SK1, making it an invaluable tool for elucidating the biological roles of this enzyme. This technical guide provides a comprehensive overview of PF-543, including its mechanism of action, selectivity, and application in various experimental models, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Introduction to PF-543

PF-543 is a synthetic, small-molecule inhibitor that acts as a sphingosine-competitive inhibitor of SK1.[1][2][3] Its high potency and over 100-fold selectivity for SK1 over its isoenzyme, sphingosine kinase 2 (SK2), make it a superior chemical probe for dissecting the specific functions of SK1.[1][2][4][5] This guide will detail the biochemical properties of PF-543 and its utility in both in vitro and in vivo research settings.

Mechanism of Action and Biochemical Properties

PF-543 exerts its inhibitory effect by competing with the natural substrate, sphingosine, for the active site of SK1.[2][3] This reversible inhibition leads to a rapid and dose-dependent decrease in the cellular production of S1P.[1][4] Concurrently, the inhibition of SK1 by PF-543 results in an accumulation of its substrate, sphingosine.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potency, selectivity, and cellular effects of PF-543.

Table 1: In Vitro Potency and Selectivity of PF-543

| Parameter | Value | Enzyme/System | Reference(s) |

| IC50 | 2.0 nM | Human SK1 | [1][2][5] |

| Ki | 3.6 nM | Human SK1 | [1][2][5] |

| Selectivity | >100-fold | SK1 vs. SK2 | [1][2][4][5] |

| Kd | 5 nM | Human SK1 | [2] |

| k_off_ t1/2 | 8.5 min | Human SK1 | [2] |

Table 2: Cellular Activity of PF-543

| Parameter | Value | Cell Line/System | Reference(s) |

| IC50 (S1P formation) | 26.7 nM | Human whole blood | [1][4][5] |

| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells | [1][4] |

| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 cells | [1][4] |

Table 3: In Vivo Pharmacokinetics of PF-543

| Parameter | Value | Species | Dosing | Reference(s) |

| T1/2 | 1.2 h | Mice | 10 mg/kg or 30 mg/kg (i.p.) | [1][4] |

Signaling Pathways Modulated by PF-543

By inhibiting SK1, PF-543 effectively downregulates the downstream signaling cascades initiated by S1P. This has profound effects on various cellular processes.

Figure 1: Simplified signaling pathway illustrating the inhibitory action of PF-543 on SK1 and its downstream effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of PF-543 in research.

In Vitro SK1 Kinase Activity Assay

This protocol is adapted from methods described in the literature for determining the potency of SK1 inhibitors.[2]

Objective: To measure the IC50 of PF-543 for SK1.

Materials:

-

Recombinant human SK1 enzyme

-

Sphingosine (substrate)

-

[γ-³²P]ATP

-

PF-543

-

Assay buffer (e.g., 100 mM HEPES pH 7.4, 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Prepare a serial dilution of PF-543 in DMSO.

-

In a microcentrifuge tube, combine the assay buffer, recombinant SK1 enzyme, and the desired concentration of PF-543 or DMSO (vehicle control).

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of sphingosine and [γ-³²P]ATP.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding an equal volume of 1 M KCl.

-

Extract the lipids using a chloroform/methanol (2:1, v/v) solution.

-